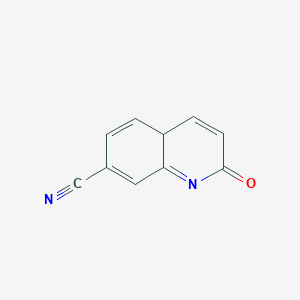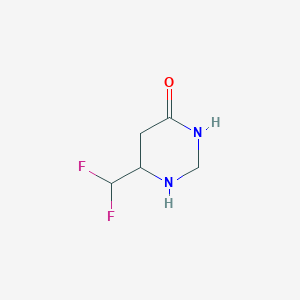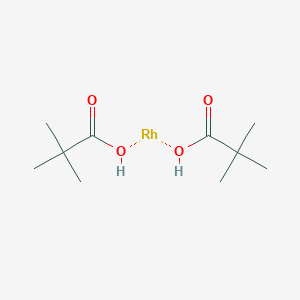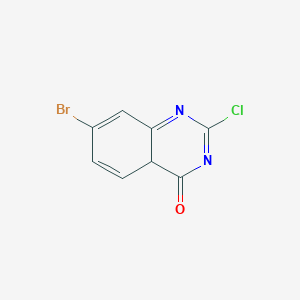![molecular formula C19H25NO4 B12344605 1'-Tert-butyl 5'-methyl spiro[cyclopentane-1,3'-indoline]-1',5'-dicarboxylate](/img/structure/B12344605.png)
1'-Tert-butyl 5'-methyl spiro[cyclopentane-1,3'-indoline]-1',5'-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-Tert-butyl 5’-methyl spiro[cyclopentane-1,3’-indoline]-1’,5’-dicarboxylate is a spirocyclic compound that belongs to the class of spiroindoles. Spiroindoles are known for their unique three-dimensional structures, which make them valuable in drug design and synthesis. These compounds have shown significant bioactivity against various diseases, including cancer and microbial infections .
Preparation Methods
The synthesis of 1’-Tert-butyl 5’-methyl spiro[cyclopentane-1,3’-indoline]-1’,5’-dicarboxylate typically involves the spirocyclization of indole derivatives. One common method includes the reaction of indole with cyclopentanone under acidic conditions to form the spirocyclic structure. Industrial production methods often utilize catalysts to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
1’-Tert-butyl 5’-methyl spiro[cyclopentane-1,3’-indoline]-1’,5’-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced spiroindole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the spirocyclic carbon atoms, often using reagents like alkyl halides or acyl chlorides
Scientific Research Applications
1’-Tert-butyl 5’-methyl spiro[cyclopentane-1,3’-indoline]-1’,5’-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of other spirocyclic compounds and heterocycles.
Biology: The compound exhibits antimicrobial and antitumor activities, making it a potential candidate for drug development.
Medicine: Due to its bioactivity, it is being studied for its potential use in treating various diseases, including cancer and bacterial infections.
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1’-Tert-butyl 5’-methyl spiro[cyclopentane-1,3’-indoline]-1’,5’-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s three-dimensional structure allows it to bind effectively to proteins and enzymes, inhibiting their activity. This binding can disrupt cellular processes, leading to the compound’s antimicrobial and antitumor effects .
Comparison with Similar Compounds
1’-Tert-butyl 5’-methyl spiro[cyclopentane-1,3’-indoline]-1’,5’-dicarboxylate is unique due to its specific spirocyclic structure and functional groups. Similar compounds include:
Spirotryprostatin A and B: Known for their microtubule assembly inhibition.
Pteropodine and Isopteropodine: These compounds interact with muscarinic serotonin receptors.
Horsfiline and Mitraphylline: These spiroindoles have shown potential pharmaceutical activity against various diseases
Properties
Molecular Formula |
C19H25NO4 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
1-O-tert-butyl 5-O-methyl spiro[2H-indole-3,1'-cyclopentane]-1,5-dicarboxylate |
InChI |
InChI=1S/C19H25NO4/c1-18(2,3)24-17(22)20-12-19(9-5-6-10-19)14-11-13(16(21)23-4)7-8-15(14)20/h7-8,11H,5-6,9-10,12H2,1-4H3 |
InChI Key |
HCBDRDUEEKUBFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCCC2)C3=C1C=CC(=C3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-fluorophenyl)-2-{(2Z)-3-(3-methoxypropyl)-4-oxo-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}acetamide](/img/structure/B12344542.png)
![calcium;(2S)-2-[[4-[(2-amino-5-methyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B12344548.png)

![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12344561.png)



![N-(3-chloro-4-methoxyphenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B12344579.png)

![N-[(4-chlorophenyl)methyl]-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B12344594.png)
![N-(2-chloro-4-methylphenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12344600.png)
![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B12344603.png)
![(4Z)-4-[(3-ethoxy-4-propoxyphenyl)methylidene]-5-thia-2,7-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),6,8,10-tetraen-3-one](/img/structure/B12344611.png)
